Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Description

Properties

IUPAC Name |

methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTZOODMHSABLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864261 | |

| Record name | Methyl cyclohexylphenylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10399-13-0 | |

| Record name | Methyl α-cyclohexyl-α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10399-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyclohexylphenylglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010399130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cyclohexylphenylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-cyclohexylmandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CYCLOHEXYLPHENYLGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B92G18V2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to CAS 10399-13-0: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, registered under CAS number 10399-13-0. This compound, also known by synonyms such as Methyl α-cyclohexylmandelate and Methyl cyclohexylphenylglycolate, is a key chemical intermediate with significant relevance in the pharmaceutical industry, most notably in the synthesis of Oxybutynin.[1][2] Additionally, it finds applications in the fragrance and cosmetic sectors. This document consolidates critical information to support research, development, and manufacturing activities involving this versatile molecule.

Chemical Identity and Structure

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound characterized by the presence of a methyl ester, a hydroxyl group, a cyclohexyl ring, and a phenyl ring, all attached to a central chiral carbon atom.

Molecular Formula: C₁₅H₂₀O₃[3][4]

Molecular Weight: 248.32 g/mol [3][4]

IUPAC Name: methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate[4]

Synonyms: Methyl α-cyclohexylmandelate, Methyl cyclohexylphenylglycolate, Oxybutynin Related Compound B, Oxybutynin EP Impurity F.[1][2]

Structure:

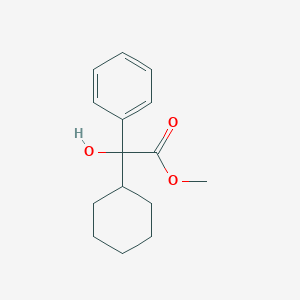

Caption: Molecular structure of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is presented in the table below. It is important to note that some variations in reported values, particularly for melting point, exist across different commercial suppliers, which may be attributable to differences in purity and measurement conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 40-51 °C | |

| Boiling Point | 375.4 ± 22.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Purity | ≥98% (commercially available) | [1][2] |

Synthesis and Manufacturing

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a crucial intermediate in the synthesis of the anticholinergic drug Oxybutynin.[1] Its formation is a key step in the overall synthetic pathway, and its purity is critical to ensure the quality of the final active pharmaceutical ingredient (API).

While specific proprietary manufacturing processes may vary, a general synthetic approach involves the reaction of a phenyl Grignard reagent with a cyclohexylglyoxylate. A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Experimental Protocol (Illustrative):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of bromobenzene in the same anhydrous solvent is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is cooled, and a solution of methyl cyclohexylglyoxylate in anhydrous solvent is added dropwise. The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to achieve the desired purity.

Role in Drug Development: The Oxybutynin Case

The primary and most well-documented application of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate in drug development is its role as a direct precursor to Oxybutynin.[1] Oxybutynin is an anticholinergic medication used to treat overactive bladder.

The synthesis of Oxybutynin from this intermediate typically involves a transesterification reaction. The methyl ester of CAS 10399-13-0 is reacted with 4-(diethylamino)-2-butyn-1-ol in the presence of a suitable catalyst to form the final Oxybutynin molecule.

Caption: Role of CAS 10399-13-0 in the synthesis of Oxybutynin.

Due to its presence in the synthetic route, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is also a known process impurity in the final Oxybutynin drug product.[2] Regulatory bodies require strict control and monitoring of this impurity to ensure the safety and efficacy of the medication.[5] Therefore, having access to high-purity reference standards of this compound is essential for analytical method development, validation, and routine quality control of Oxybutynin.[5]

Other Industrial Applications

Beyond its critical role in pharmaceuticals, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate has found utility in other industries:

-

Fragrance and Flavor: The ester functional group and the combination of cyclic and aromatic moieties can impart unique scent profiles, making it a valuable ingredient in the formulation of perfumes and flavorings.[6]

-

Cosmetics: In skincare formulations, it can act as a moisturizing agent, contributing to the desired texture and sensory feel of creams and lotions.[6]

Analytical Characterization

The structural elucidation and purity assessment of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate are typically achieved through a combination of spectroscopic and chromatographic techniques. While a comprehensive set of publicly available, high-resolution spectra is limited, the following methods are standard for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the methyl ester, the protons of the cyclohexyl ring, and the hydroxyl proton.

-

¹³C NMR: Will display distinct resonances for the carbonyl carbon of the ester, the carbons of the phenyl and cyclohexyl rings, the methoxy carbon, and the chiral alpha-carbon.

-

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (O-H) stretch, the carbonyl (C=O) stretch of the ester, and the C-H stretches of the aromatic and aliphatic moieties.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in mixtures, such as in the analysis of Oxybutynin for related substances.

Safety and Handling

Based on available safety data sheets from suppliers, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is associated with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 10399-13-0) is a chemical intermediate of significant industrial importance. Its primary value lies in its indispensable role as a building block in the synthesis of the pharmaceutical agent Oxybutynin. A thorough understanding of its chemical properties, synthesis, and analytical profile is crucial for drug development professionals to ensure the quality, safety, and efficacy of the final drug product. Furthermore, its applications in the fragrance and cosmetic industries highlight its versatility. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 21). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates. Retrieved from [Link]

-

BuyersGuideChem. Methyl 2-cyclohexyl-2-hydroxy-phenylacetate | C15H20O3. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 21). Quality Assurance for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Mol-Instincts. METHYL 2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETATE | CAS 10399-13-0. Retrieved from [Link]

-

MDPI. (2016). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of novel photolabile glycosides from methyl 4,6-O-(o-nitro)benzylidene-alpha-D-glycopyranosides. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate , 98% , 10399-13-0 - CookeChem [cookechem.com]

- 3. scbt.com [scbt.com]

- 4. METHYL 2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETATE | CAS 10399-13-0 [matrix-fine-chemicals.com]

- 5. Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Methyl Ester) [lgcstandards.com]

- 6. chemimpex.com [chemimpex.com]

Methyl 2-cyclohexyl-2-hydroxyphenylacetate mechanism of action

An In-Depth Technical Guide to the Pharmacological Significance of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Authored by: A Senior Application Scientist

Abstract

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the anticholinergic drug, Oxybutynin.[1][2] While not a therapeutic agent in itself, its molecular framework is fundamental to the pharmacological activity of Oxybutynin. This guide provides a comprehensive analysis of the significance of this compound, detailing its role in the synthesis of Oxybutynin and the subsequent mechanism of action of the active pharmaceutical ingredient. This document will serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the chemical lineage and pharmacological implications of this important precursor.

Introduction: The Role of a Key Intermediate

This compound, with the CAS Number 10399-13-0, is a white crystalline powder.[1] It is a pivotal building block in the pharmaceutical industry, most notably as a precursor in the manufacture of Oxybutynin and its hydrochloride salt.[1][2][3] Its high purity, typically at least 98%, is essential for ensuring the quality and minimizing impurities in the final drug product.[1] While it is also identified as an impurity of Oxybutynin, its primary significance lies in its synthetic utility.[4][5]

Synthesis of Oxybutynin: The Transformation of an Intermediate

The journey from this compound to the pharmacologically active Oxybutynin involves a key esterification or transesterification reaction. The synthesis of racemic Oxybutynin typically involves the coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (or its methyl ester, this compound) with 4-diethylamino-2-butyn-1-ol.[2][3]

Experimental Protocol: Synthesis of Oxybutynin from this compound (Illustrative)

-

Reaction Setup: In a reaction vessel, dissolve this compound in a suitable aprotic solvent such as toluene.

-

Addition of Reagents: Add 4-diethylamino-2-butyn-1-ol to the solution.

-

Catalyst: Introduce a suitable catalyst, such as sodium methoxide, to facilitate the transesterification reaction.

-

Reaction Conditions: Heat the mixture under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with water to remove any unreacted 4-diethylamino-2-butyn-1-ol and catalyst, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

-

Final Product: The crude Oxybutynin is then purified, typically by crystallization or chromatography, to yield the final active pharmaceutical ingredient.

Logical Flow of Synthesis

Caption: Synthetic pathway from reactants to Oxybutynin.

Mechanism of Action: The Pharmacological Profile of the End Product, Oxybutynin

While this compound itself is not pharmacologically active, its structural components are essential for the therapeutic effects of Oxybutynin. Oxybutynin is a potent anticholinergic agent that exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors.[6][7]

Antimuscarinic Activity

Acetylcholine is a neurotransmitter that plays a crucial role in the parasympathetic nervous system, which controls "rest and digest" functions, including the contraction of the bladder's detrusor muscle.[7] Oxybutynin specifically targets M1, M2, and M3 muscarinic receptor subtypes.[6] Its primary therapeutic effect in treating overactive bladder stems from its antagonism of M3 receptors on the detrusor muscle, leading to muscle relaxation and an increased bladder capacity.[2]

Signaling Pathway of Muscarinic Receptor Antagonism

The antagonism of muscarinic receptors by Oxybutynin disrupts the normal signaling cascade initiated by acetylcholine.

Caption: Cholinergic signaling and its inhibition by Oxybutynin.

Additional Pharmacological Effects

Beyond its primary antimuscarinic action, Oxybutynin also exhibits weak calcium channel blocking and local anesthetic properties, which may contribute to its overall therapeutic profile.[6]

Structure-Activity Relationship

The chemical structure of this compound provides the core scaffold necessary for the anticholinergic activity of Oxybutynin. The key structural features inherited from the precursor are:

-

The Phenyl and Cyclohexyl Groups: These bulky, lipophilic groups are crucial for binding to the hydrophobic pockets of the muscarinic receptor.

-

The Hydroxyl Group: This group can participate in hydrogen bonding within the receptor's binding site.

-

The Ester Linkage (formed during synthesis): This linkage correctly orients the molecule for optimal receptor interaction.

The addition of the diethylamino-butynyl chain during synthesis introduces a tertiary amine, which is a common feature in many muscarinic antagonists and is essential for high-affinity binding to the receptor.

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Role |

| This compound | 10399-13-0[4] | C₁₅H₂₀O₃[4] | 248.32[8] | Synthetic Intermediate[1] |

| Oxybutynin | 5633-20-5[6] | C₂₂H₃₁NO₃[6] | 357.49 | Active Pharmaceutical Ingredient |

Conclusion

This compound is a fundamentally important molecule in pharmaceutical chemistry, not for its own direct pharmacological effects, but as an indispensable precursor to the widely used anticholinergic drug, Oxybutynin. Understanding its properties and its role in the synthesis of Oxybutynin is critical for drug development professionals and researchers. The structural features of this intermediate are directly translated into the pharmacophore of the final active drug, which effectively modulates muscarinic receptors to treat conditions such as overactive bladder. This guide has elucidated this connection, providing a clear line from chemical intermediate to clinical application.

References

- Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates. (n.d.).

-

Vanden Eynde, J. J., & Hendrickx, J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(20), 7158. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxybutynin. In PubChem. Retrieved from [Link]

-

This compound. (n.d.). New Haven Pharma. Retrieved from [Link]

-

Vanden Eynde, J. J., & Hendrickx, J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). MCE. Retrieved from [Link]

-

This compound | 10399-13-0. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

Villalba-Moreno, A. M., et al. (2023). A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. Pharmaceutics, 15(1), 249. [Link]

-

Sakthivel, A., & Guddati, A. K. (2023). Anticholinergic Medications. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. In PubChem. Retrieved from [Link]

- Weinstein, H., et al. (1973). Psychotomimetic drugs as anticholinergic agents. II. Quantum-mechanical study of molecular interaction potentials of 1-cyclohexylpiperidine derivatives with the cholinergic receptor. Molecular Pharmacology, 9(6), 820–834.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. clearsynth.com [clearsynth.com]

- 5. CAS 10399-13-0: Methyl α-cyclohexyl-α-hydroxybenzeneacetate [cymitquimica.com]

- 6. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate | CAS Number 10399-13-0 [klivon.com]

Spectroscopic Elucidation of Methyl 2-cyclohexyl-2-hydroxyphenylacetate: A Technical Guide

Introduction

Methyl 2-cyclohexyl-2-hydroxyphenylacetate is a key chemical entity, recognized both as a significant impurity in the synthesis of the anticholinergic drug Oxybutynin and as a versatile intermediate in organic synthesis.[1][2][3] Its molecular architecture, featuring a chiral center bearing hydroxyl, phenyl, and cyclohexyl groups, alongside a methyl ester, presents a rich landscape for spectroscopic analysis. A thorough characterization of this molecule is paramount for quality control in pharmaceutical manufacturing, for the elucidation of reaction mechanisms, and for the comprehensive understanding of its chemical behavior.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of structural analogs, offering a robust framework for researchers, scientists, and drug development professionals. We will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the observed signals, embodying the principles of expertise, trustworthiness, and authoritative grounding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms and gain insights into the three-dimensional structure of the molecule. For a molecule of the complexity of this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.2 | Multiplet | 5H | Ar-H |

| ~ 3.7 | Singlet | 3H | -OCH ₃ |

| ~ 3.5 | Singlet | 1H | -OH |

| ~ 2.2 | Multiplet | 1H | Cyclohexyl C1-H |

| ~ 1.8 - 1.0 | Multiplet | 10H | Cyclohexyl -CH ₂- |

Interpretation and Rationale:

-

Aromatic Protons (δ ~ 7.5 - 7.2 ppm): The five protons on the phenyl group are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Their signals will likely appear as a complex multiplet.

-

Methyl Ester Protons (δ ~ 3.7 ppm): The three protons of the methyl ester group (-OCH₃) are in a relatively shielded environment and are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

-

Hydroxyl Proton (δ ~ 3.5 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is often observed as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Cyclohexyl Protons (δ ~ 2.2 and ~ 1.8 - 1.0 ppm): The eleven protons of the cyclohexyl group will have complex splitting patterns and will be found in the aliphatic region of the spectrum. The proton on the carbon attached to the chiral center (C1) is expected to be the most deshielded of the cyclohexyl protons and may appear as a distinct multiplet around 2.2 ppm. The remaining ten protons on the other five carbons of the ring will likely appear as a broad, overlapping multiplet in the more upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C =O (Ester) |

| ~ 140 | Aromatic Quaternary C |

| ~ 128 - 126 | Aromatic C -H |

| ~ 80 | C -OH (Chiral Center) |

| ~ 52 | -OC H₃ |

| ~ 45 | Cyclohexyl C 1 |

| ~ 26 - 25 | Cyclohexyl C H₂ |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~ 175 ppm): The carbon of the ester carbonyl group is significantly deshielded and is expected to appear at the downfield end of the spectrum.[4][5]

-

Aromatic Carbons (δ ~ 140 and ~ 128 - 126 ppm): The six carbons of the phenyl ring will resonate in the aromatic region. The quaternary carbon attached to the chiral center will be at a slightly different chemical shift than the five protonated aromatic carbons.[4]

-

Alpha-Hydroxy Carbon (δ ~ 80 ppm): The carbon atom bearing the hydroxyl group and connected to the phenyl and cyclohexyl groups is a quaternary, chiral center. Its chemical shift is influenced by the electronegative oxygen atom.

-

Methyl Ester Carbon (δ ~ 52 ppm): The carbon of the methyl ester group is found in a typical region for such functionalities.

-

Cyclohexyl Carbons (δ ~ 45 and ~ 26 - 25 ppm): The six carbons of the cyclohexyl ring will appear in the aliphatic region. The carbon directly attached to the chiral center (C1) will be the most deshielded. Due to the conformational flexibility of the cyclohexyl ring, the other five carbons may not be all chemically equivalent and could show multiple peaks in the 25-26 ppm range.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[6][7][8][9]

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (usually pre-added to the deuterated solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to minimize interference from solvent signals.[6][7][8][9]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Diagram 1: NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3500 | Broad, Strong | O-H stretch (Alcohol) |

| ~ 3060 - 3030 | Medium | C-H stretch (Aromatic) |

| ~ 2930 - 2850 | Strong | C-H stretch (Aliphatic - Cyclohexyl) |

| ~ 1735 | Strong, Sharp | C=O stretch (Ester) |

| ~ 1600, 1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| ~ 1250 - 1050 | Strong | C-O stretch (Ester and Alcohol) |

Interpretation and Rationale:

-

O-H Stretch (~ 3500 cm⁻¹): The broad and strong absorption band in this region is characteristic of the hydroxyl group involved in hydrogen bonding.[10][11][12][13]

-

C-H Stretches (~ 3060 - 3030 cm⁻¹ and ~ 2930 - 2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized (aromatic). The strong absorptions below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the cyclohexyl and methyl groups.[14]

-

C=O Stretch (~ 1735 cm⁻¹): A very strong and sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.[15][16][17] Its position is characteristic of a saturated ester.

-

C=C Stretches (~ 1600, 1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretches (~ 1250 - 1050 cm⁻¹): This region of the spectrum will likely contain strong and complex bands corresponding to the C-O single bond stretching vibrations of both the ester and the alcohol functionalities.[10][11][17]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

Materials:

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Data Acquisition:

-

Collect the sample spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

-

Diagram 2: ATR-IR Analysis Logic

Caption: The logical flow of an ATR-IR experiment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 248. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Key Fragmentation Pathways: Electron ionization is a high-energy technique that causes extensive fragmentation.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment |

| 189 | [M - COOCH₃]⁺ |

| 165 | [M - C₆H₁₁]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation and Rationale:

-

Loss of the Methyl Ester Group (m/z 189): Cleavage of the bond between the chiral carbon and the ester group is a likely fragmentation pathway.

-

Loss of the Cyclohexyl Group (m/z 165): Alpha-cleavage resulting in the loss of the cyclohexyl radical is also a probable fragmentation.

-

Benzoyl Cation (m/z 105): This is a very common and stable fragment in molecules containing a benzoyl moiety.

-

Phenyl Cation (m/z 77): Loss of carbon monoxide from the benzoyl cation can lead to the formation of the phenyl cation.

-

Carbomethoxy Radical Cation (m/z 59): This fragment corresponds to the methyl ester group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.

Procedure:

-

Sample Introduction:

-

If using a GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the sample from any impurities before it enters the mass spectrometer.

-

Alternatively, for a pure sample, a direct insertion probe can be used.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

-

Diagram 3: Mass Spectrometry Fragmentation Pathway

Caption: A simplified representation of key fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating structural confirmation. The predicted ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, while the IR spectrum confirms the presence of the characteristic hydroxyl, ester, phenyl, and cyclohexyl functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns under electron ionization. The methodologies and interpretations presented in this guide offer a robust framework for the analysis of this important compound, ensuring technical accuracy and promoting a deeper understanding of its chemical nature for researchers and professionals in the field.

References

-

Wikipedia. (2023, October 29). Electron ionization. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, October 28). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones? Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved from [Link]

-

Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]

-

YouTube. (2025, August 24). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

Mol-Instincts. (n.d.). METHYL 2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETATE | CAS 10399-13-0. Retrieved from [Link]

-

MCE. (n.d.). This compound | 生化试剂. Retrieved from [Link]

-

阿仪网. (2025, September 26). This compound - MedChemExpress. Retrieved from [Link]

Sources

- 1. Methyl phthalyl ethyl glycolate | C13H14O6 | CID 221066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylcyclohexanol,c&t [webbook.nist.gov]

- 3. Ethyl Thioglycolate | C4H8O2S | CID 12185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cycloate [webbook.nist.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. spectrabase.com [spectrabase.com]

- 8. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 9. BJOC - Search Results [beilstein-journals.org]

- 10. (S)-(+)-Methyl mandelate(21210-43-5) IR Spectrum [m.chemicalbook.com]

- 11. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 12. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. P-cyclohexyl phenyl ethyl ether [webbook.nist.gov]

- 16. Ethyl phthalyl ethyl glycolate | C14H16O6 | CID 6785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Methyl (R)-(-)-mandelate | C9H10O3 | CID 2724623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

An In-depth Technical Guide on the Biological Activity of Phenylcyclohexylglycolic Acid Methyl Ester

Foreword: Charting the Unexplored Territory of a Key Synthetic Intermediate

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the largely uncharted territory of Phenylcyclohexylglycolic Acid Methyl Ester. Unlike many of the molecules we work with, which have well-defined biological activities, this compound is primarily recognized in a different context: as a crucial synthetic intermediate and a known impurity in the manufacturing of the widely-used anticholinergic drug, oxybutynin.[1][2][3][4]

The conspicuous absence of dedicated research on the intrinsic biological activity of Phenylcyclohexylglycolic Acid Methyl Ester presents a unique challenge. This guide, therefore, deviates from a conventional whitepaper format that would typically detail established pharmacological effects. Instead, we will embrace the spirit of scientific inquiry. We will build a foundational understanding of this molecule based on its chemical lineage, its relationship to a potent active pharmaceutical ingredient (API), and the logical next steps for its biological characterization.

This document is structured to provide not only what is known but also a clear and actionable roadmap for what is yet to be discovered. We will delve into its identity, its synthesis, and its connection to oxybutynin. Most importantly, we will provide detailed, field-proven experimental protocols that would be employed to definitively elucidate its biological activity, or lack thereof. Our objective is to transform the current knowledge gap into a well-defined research opportunity.

Chemical Identity and Synthesis

Phenylcyclohexylglycolic Acid Methyl Ester, also known by its IUPAC name Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate, is most commonly referred to in pharmaceutical contexts as "Oxybutynin Related Compound B".[1][2] It is the methyl ester of Phenylcyclohexylglycolic acid (CHPGA), the chiral acid moiety of oxybutynin.

The synthesis of this compound is straightforward, typically involving the esterification of Phenylcyclohexylglycolic acid with methanol, a reaction that can be catalyzed by a strong acid.[5] CHPGA itself is generally prepared either by the selective hydrogenation of phenyl mandelic acid or its esters, or through a Grignard reaction involving a cyclohexyl magnesium halide and a phenylglyoxylate.[6]

Table 1: Physicochemical Properties of Phenylcyclohexylglycolic Acid Methyl Ester

| Property | Value | Source |

| CAS Number | 10399-13-0 | [1][2] |

| Molecular Formula | C15H20O3 | [2][3] |

| Molecular Weight | 248.32 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Purity | ≥98% (typical for reference standards) | [3] |

| Synonyms | Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate, Oxybutynin Related Compound B | [1][2] |

The Biological Context: A Close Relationship to Oxybutynin

To understand the potential biological activity of the methyl ester, we must first examine the well-established pharmacology of its parent drug, oxybutynin. Oxybutynin is a potent antispasmodic and anticholinergic agent.[7][8] Its primary therapeutic use is in the treatment of overactive bladder, where it alleviates symptoms of urgency, frequency, and urge incontinence.[7][9]

The mechanism of action for oxybutynin is twofold:

-

Antimuscarinic Activity: It directly inhibits the muscarinic action of acetylcholine on smooth muscle, particularly the detrusor muscle of the bladder.[7] This antagonism at muscarinic receptors (primarily M3) is the cornerstone of its efficacy.

-

Direct Antispasmodic Effect: It exerts a direct relaxant effect on smooth muscle, which is independent of its anticholinergic properties.[7]

Given that Phenylcyclohexylglycolic Acid Methyl Ester shares the same core structure as the active component of oxybutynin, differing only by the ester group, it is logical to postulate that it may possess some residual, albeit significantly weaker, affinity for muscarinic receptors. The large, complex ester group in oxybutynin is crucial for its potent activity; the simple methyl ester is unlikely to replicate this potency.

Caption: Chemical relationship and biological activity context.

Proposed Experimental Protocols for Biological Characterization

The central thesis of this guide is to provide a clear methodology for moving Phenylcyclohexylglycolic Acid Methyl Ester from a compound of unknown biological activity to one with a defined pharmacological profile. The following protocols are standard, robust, and would provide definitive data.

In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Phenylcyclohexylglycolic Acid Methyl Ester for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Causality: This is the foundational experiment. A compound cannot be an antagonist at a receptor if it does not bind to it. This assay directly measures the physical interaction between the test compound and the target receptors. Using a radioligand competition format is a highly sensitive and quantitative method to establish affinity.

Methodology:

-

Materials:

-

Cell membranes expressing recombinant human M1, M2, M3, M4, and M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: Phenylcyclohexylglycolic Acid Methyl Ester, dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control: Atropine or Oxybutynin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and the various concentrations of the test compound or control.

-

Define non-specific binding using a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for in vitro receptor binding assay.

In Vitro Functional Antagonism Assay (Isolated Tissue Bath)

Objective: To determine if Phenylcyclohexylglycolic Acid Methyl Ester can functionally antagonize agonist-induced contractions in smooth muscle tissue.

Causality: Binding does not always equate to a functional effect. This assay moves from measuring physical interaction to assessing a physiological response. By using an isolated tissue that contracts in response to a muscarinic agonist (like guinea pig bladder), we can directly measure whether our test compound can block this contraction, thus acting as a functional antagonist.

Methodology:

-

Materials:

-

Guinea pig bladder or ileum tissue.

-

Organ bath system with transducers and data acquisition software.

-

Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.

-

Muscarinic Agonist: Carbachol or Acetylcholine.

-

Test Compound: Phenylcyclohexylglycolic Acid Methyl Ester.

-

Positive Control: Oxybutynin.

-

-

Procedure:

-

Humanely euthanize a guinea pig and dissect the bladder. Cut the bladder into longitudinal strips.

-

Mount the tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

-

Generate a cumulative concentration-response curve to the agonist (Carbachol) to establish a baseline response.

-

Wash the tissue and allow it to return to baseline.

-

Pre-incubate the tissue with a fixed concentration of the test compound or positive control for a set period (e.g., 30 minutes).

-

Generate a second cumulative concentration-response curve to the agonist in the presence of the antagonist.

-

Repeat this process with several different concentrations of the test compound.

-

-

Data Analysis:

-

Plot the contractile response against the log concentration of the agonist, both in the absence and presence of the antagonist.

-

A rightward shift in the agonist's concentration-response curve in the presence of the test compound indicates competitive antagonism.

-

Calculate the dose ratio (the ratio of the agonist's EC50 in the presence and absence of the antagonist).

-

Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value, which is a measure of the antagonist's potency.

-

Future Research Directions & Conclusion

The biological profile of Phenylcyclohexylglycolic Acid Methyl Ester remains an open question. While its primary identity is that of a synthetic precursor and pharmaceutical impurity, its structural similarity to a potent anticholinergic drug warrants a formal investigation.

The immediate path forward is clear:

-

Execute the In Vitro Assays: The binding and functional assays described above would provide a definitive answer regarding any inherent antimuscarinic activity.

-

Assess Metabolic Stability: Investigating its stability in liver microsomes would clarify if it could be a transient metabolite of other compounds in vivo.[10]

-

In Vivo Confirmation (If Warranted): If significant in vitro activity is observed, subsequent in vivo studies, such as urodynamic measurements in animal models, would be the logical next step to assess any physiological effects on bladder function.

References

-

Oxybutynin Related Compound B | CAS 10399-13-0. Veeprho. [Link]

-

Oxybutynin: Package Insert / Prescribing Information. Drugs.com. [Link]

- EP1424321A1 - Synthesis of optically active cyclohexylphenylglycolate esters.

-

Oxybutynin. Wikipedia. [Link]

- EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters.

-

Oxybutynin | C22H31NO3 | CID 4634. PubChem, National Institutes of Health. [Link]

- US6090971A - Resolution process for cyclohexylphenyl glycolic acid.

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual, NCBI. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate | CAS Number 10399-13-0 [klivon.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Methyl Ester) [lgcstandards.com]

- 5. EP1424321A1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]

- 6. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]

- 7. drugs.com [drugs.com]

- 8. Oxybutynin - Wikipedia [en.wikipedia.org]

- 9. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on Methyl 2-cyclohexyl-2-hydroxyphenylacetate as a Precursor for Oxybutynin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin is a cornerstone therapeutic agent for the management of overactive bladder, exerting its effects as an antimuscarinic agent that relaxes the bladder's detrusor muscle.[1][2][3] The synthesis of this vital active pharmaceutical ingredient (API) relies on a convergent chemical process where methyl 2-cyclohexyl-2-hydroxyphenylacetate (MCHPA) serves as a critical precursor.[4][5] This guide provides a comprehensive technical examination of the synthesis, properties, and conversion of MCHPA into Oxybutynin, offering field-proven insights and detailed protocols for professionals in drug development and chemical research.

Introduction to Oxybutynin and its Precursor

Oxybutynin is an anticholinergic and antispasmodic medication that functions by competitively inhibiting muscarinic acetylcholine receptors (primarily the M3 subtype) in the smooth muscles of the bladder.[1][3][6][7] This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency associated with overactive bladder.[1][7]

The industrial synthesis of Oxybutynin is a multi-step process, with a key convergent step involving the coupling of two primary intermediates. One of these essential building blocks is this compound (CAS 10399-13-0).[4][5] The purity and reliable synthesis of MCHPA are paramount for the efficient and high-quality production of the final Oxybutynin API.[4]

Physicochemical and Analytical Profile of this compound (MCHPA)

Understanding the properties of MCHPA is crucial for optimizing its synthesis and subsequent reactions.

| Property | Value | Source(s) |

| CAS Number | 10399-13-0 | [8][9][10] |

| Molecular Formula | C₁₅H₂₀O₃ | [5][8][9] |

| Molecular Weight | 248.32 g/mol | [8][9] |

| IUPAC Name | methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | [8] |

| Synonyms | Phenylcyclohexylglycolic Acid Methyl Ester, Oxybutynin Related Compound B | [8] |

| Appearance | White crystalline powder | [4][5] |

| Purity (Typical) | ≥98% | [4][10] |

Synthetic Pathway to this compound (MCHPA)

The synthesis of MCHPA is most effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[11][12] This approach involves the reaction of a cyclohexylmagnesium halide with a methyl ester of a phenylglyoxylate or a related derivative.

A common and reliable route begins with phenylglyoxylic acid (2-oxo-2-phenylacetic acid).[11][12] This starting material is first converted to its methyl ester, which then undergoes the Grignard reaction.

Experimental Protocol: Synthesis of MCHPA

This protocol describes a representative synthesis starting from phenylglyoxylic acid.

Step 1: Esterification of Phenylglyoxylic Acid

-

To a solution of phenylglyoxylic acid in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product, methyl phenylglyoxylate, with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Grignard Reaction

-

Prepare the Grignard reagent by reacting bromocyclohexane with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.[11]

-

In a separate flask, dissolve the methyl phenylglyoxylate from Step 1 in anhydrous diethyl ether and cool the solution to 0°C in an ice bath.

-

Slowly add the prepared cyclohexylmagnesium bromide solution dropwise to the ester solution with vigorous stirring.[13]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[13]

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[13]

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The resulting crude MCHPA can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white crystalline solid.

Conversion of MCHPA to Oxybutynin: The Transesterification Step

The pivotal step in the synthesis of Oxybutynin is the base-catalyzed transesterification of MCHPA with 4-diethylamino-2-butyn-1-ol.[11][14][15] This reaction effectively couples the two key intermediates to form the final API. The use of a base like sodium methoxide or solid sodium hydroxide is crucial for facilitating the reaction, which is often driven to completion by removing the methanol byproduct under reduced pressure.[14][15][16]

Experimental Protocol: Synthesis of Oxybutynin

This protocol is based on established industrial methods.[15][16]

-

In a reaction vessel equipped with a stirrer and a distillation setup, combine equimolar amounts of MCHPA and 4-diethylamino-2-butyn-1-ol.[15]

-

Add a catalytic amount of solid sodium hydroxide (e.g., 0.04 equivalents).[15]

-

Heat the reaction mixture to approximately 80-100°C with continuous stirring.[15][16]

-

Apply a vacuum to the system to facilitate the continuous removal of the methanol byproduct as it forms, which drives the equilibrium towards the product.[15]

-

Monitor the reaction's progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction typically reaches high conversion within 2.5 to 4 hours.[15]

-

Once the reaction is complete, cool the mixture. The crude Oxybutynin base can be dissolved in a suitable solvent.

-

For conversion to the hydrochloride salt, the base is dissolved in a solvent like ether, and dry hydrogen chloride gas is passed through the solution, or it is treated with a 2N HCl solution to precipitate Oxybutynin hydrochloride.[16]

-

The final product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or ethyl acetate, to achieve pharmaceutical-grade purity.[16]

Mechanism of Action: How Oxybutynin Functions

Oxybutynin exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine receptors.[3][6] The detrusor muscle in the bladder wall is rich in M3 muscarinic receptors. Acetylcholine binding to these Gq-protein coupled receptors triggers a signaling cascade leading to smooth muscle contraction. Oxybutynin competitively blocks this interaction, resulting in muscle relaxation and a reduction in involuntary bladder spasms.[7][13]

Conclusion

This compound is an indispensable precursor in the convergent synthesis of Oxybutynin. The robustness of its production via the Grignard reaction and its efficient conversion through base-catalyzed transesterification are cornerstones of the manufacturing process for this widely used pharmaceutical agent. A thorough understanding of these chemical pathways, coupled with rigorous process control and analytical characterization, is essential for ensuring the consistent, high-quality supply of Oxybutynin to patients worldwide.

References

- Vertex AI Search. (2025-01-23). Pharmacology of Oxybutynin; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Patsnap Synapse. (2024-07-17). What is the mechanism of Oxybutynin Chloride?

- Dr.Oracle. (2025-02-14). What is the mechanism of action of oxybutynin?

- NHS. Common questions about oxybutynin.

- PharmaCompass.com.

- Gpatindia. (2020-05-04). OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- Scite.ai.

- MDPI.

- ResearchGate. (2023-09-20).

- ResearchGate. (2023-10-15).

- Benchchem. Synthesis and Chemical Characterization of Oxybutynin Chloride Analogues: An In-depth Technical Guide.

- Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Oxybutynin: Understanding its Precursor.

- ChemicalBook.

- Google Patents. (CZ296056B6). Process for preparing oxybutynin.

- Klivon. Methyl (RS)

- Google Patents. (WO2009122429A2). Crystalline oxybutynin and process for preparing the same.

- New Haven Pharma.

- Santa Cruz Biotechnology.

- Clearsynth.

Sources

- 1. youtube.com [youtube.com]

- 2. Common questions about oxybutynin - NHS [nhs.uk]

- 3. Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate | CAS Number 10399-13-0 [klivon.com]

- 9. scbt.com [scbt.com]

- 10. clearsynth.com [clearsynth.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 15. CZ296056B6 - Process for preparing oxybutynin - Google Patents [patents.google.com]

- 16. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-cyclohexyl-2-hydroxyphenylacetate: Discovery, Synthesis, and Significance

Foreword

Methyl 2-cyclohexyl-2-hydroxyphenylacetate, a molecule of significant interest in the pharmaceutical industry, serves as a pivotal intermediate in the synthesis of valuable therapeutic agents. This guide provides an in-depth exploration of its discovery, historical context, synthesis methodologies, and its critical role in drug development. Tailored for researchers, scientists, and professionals in the field, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this important compound.

Introduction and Physicochemical Properties

This compound, also known by synonyms such as Phenylcyclohexylglycolic Acid Methyl Ester and Methyl α-cyclohexylmandelate, is a white crystalline solid at room temperature.[1] Its fundamental role lies in being a key precursor to the synthesis of Oxybutynin, a widely used anticholinergic medication for the treatment of overactive bladder.[1] The compound's identity and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10399-13-0 | [1][2] |

| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Appearance | White to Off-White Crystalline Powder/Solid | [1] |

| Melting Point | 40 °C | [2] |

| Boiling Point | 170-175 °C (at 9 Torr) | [2] |

| Purity | Typically ≥98% | [1] |

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of synthetic anticholinergic agents. While the exact first synthesis of this specific methyl ester is not prominently documented as a standalone discovery, a significant early report on the synthesis of related 2-cyclohexyl-2-hydroxy-2-phenylacetic acid esters appeared in the Journal of Organic Chemistry in 1977.[1] This publication detailed a method involving the reaction of an alkyl mandelate with lithium diisopropylamide, followed by reaction with cyclohexyl iodide.[1] This laid the groundwork for methodologies to produce this class of compounds.

The primary impetus for the extensive study and optimization of its synthesis came with the recognition of its utility as a crucial intermediate for the production of Oxybutynin. Oxybutynin itself was developed to treat bladder instability, and the efficient synthesis of its core components, including the cyclohexylphenylglycolic acid moiety, became a key focus for industrial and pharmaceutical chemistry.[3] Consequently, much of the historical development and optimization of synthesis routes for this compound has been documented within patents and publications aimed at improving the overall synthesis of Oxybutynin.

Chemical Synthesis: Methodologies and Experimental Protocols

The synthesis of this compound is most prominently achieved through two primary routes: the Grignard reaction and the Ene reaction. The choice of method often depends on factors such as desired scale, safety considerations, and economic viability.

Grignard Reaction Synthesis

The Grignard reaction is a classic and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, it involves the addition of a cyclohexylmagnesium halide (Grignard reagent) to a methyl benzoylformate (also known as methyl 2-oxo-2-phenylacetate).

Caption: Grignard synthesis workflow for this compound.

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve cyclohexyl bromide or chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Grignard Reaction:

-

In a separate flask, dissolve methyl benzoylformate in anhydrous THF and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the methyl benzoylformate solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Ene Reaction Synthesis

An alternative and industrially relevant approach involves an Ene reaction between cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid catalyst. This is followed by reduction of the resulting cyclohexenyl intermediate.

Caption: Ene reaction synthesis workflow for this compound.

This protocol is based on principles described in patent literature and serves as a general guide.

-

Ene Reaction:

-

In a suitable reactor, dissolve methyl benzoylformate and a Lewis acid catalyst (e.g., tin(IV) chloride or a chiral titanium complex for asymmetric synthesis) in an inert solvent such as dichloromethane or toluene.

-

Add cyclohexene to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

-

Workup of the Intermediate:

-

Quench the reaction with water or a mild aqueous base.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase to yield the crude intermediate, Methyl 2-(cyclohex-2-en-1-yl)-2-hydroxy-2-phenylacetate.

-

-

Reduction:

-

Dissolve the crude intermediate in a suitable solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen atmosphere at a suitable pressure and temperature until the reduction of the double bond is complete.

-

-

Final Purification:

-

Filter off the catalyst.

-

Concentrate the filtrate to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield this compound.

-

Mechanism of Action and Pharmacological Profile

While this compound is a key building block for the pharmacologically active molecule Oxybutynin, there is a notable lack of direct studies on its own pharmacological activity. The scientific literature predominantly focuses on the antimuscarinic properties of Oxybutynin and its active metabolite, N-desethyloxybutynin.

It is widely understood that this compound is a pharmacologically inactive precursor . Its primary function is to provide the necessary chemical scaffold which, upon subsequent chemical modification (esterification with 4-diethylamino-2-butyn-1-ol), yields the active drug. The anticholinergic activity of Oxybutynin arises from the final molecular structure, which allows it to bind to and block muscarinic receptors, particularly the M1 and M3 subtypes, leading to the relaxation of the bladder's detrusor muscle.

The lack of significant intrinsic pharmacological activity of this compound is implicitly supported by its designation as an "intermediate" and an "impurity" (specifically "Oxybutynin EP Impurity F") in pharmacopeial contexts.[2]

Applications in Drug Development and Research

The principal and most well-established application of this compound is its use as a critical starting material in the commercial synthesis of Oxybutynin .[1][4] The synthesis of Oxybutynin involves the transesterification of this compound with 4-diethylamino-2-butyn-1-ol.

Beyond its role in the production of the racemic mixture of Oxybutynin, this intermediate is also crucial for the synthesis of the individual enantiomers, (R)- and (S)-Oxybutynin. The (R)-enantiomer is primarily responsible for the desired anticholinergic effects, while the (S)-enantiomer is less active.[5] The development of enantiomerically pure forms of Oxybutynin has been a strategy to potentially improve the therapeutic index by reducing side effects.

In a broader research context, this compound and its derivatives can be utilized in the exploration of new synthetic methodologies and in the development of other potential therapeutic agents that share the cyclohexylphenylglycolic acid core structure.

Conclusion

This compound stands as a testament to the importance of chemical intermediates in the pharmaceutical landscape. While not a therapeutic agent in its own right, its discovery and the subsequent refinement of its synthesis have been instrumental in providing widespread access to the valuable drug, Oxybutynin. The synthetic versatility offered by the Grignard and Ene reaction pathways highlights the ongoing innovation in process chemistry. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this key intermediate is essential for the continued production and potential future development of related anticholinergic agents.

References

- Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermedi

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (URL: [Link])

-

Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991 Feb;256(2):562-7. (URL: [Link])

- US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google P

- US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google P

-

OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (URL: [Link])

- Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermedi

- The Journal of Organic Chemistry 1977, 42 (17), 2948–2949.

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - ResearchGate. (URL: [Link])

- This compound | CAS No. 10399-13-0 | Clearsynth. (URL: )

- Methyl cyclohexylphenylglycol

Sources

- 1. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 2. Methyl cyclohexylphenylglycolate | 10399-13-0 [chemicalbook.com]

- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]